molecular formula C11H23NO5 B1626925 Boc-Leu-OH inverted exclamation mark currencyH2O-13C CAS No. 201740-80-9

Boc-Leu-OH inverted exclamation mark currencyH2O-13C

Cat. No.: B1626925
CAS No.: 201740-80-9
M. Wt: 250.3 g/mol
InChI Key: URQQEIOTRWJXBA-GQSAWZRISA-N
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Description

Boc-Leu-OH·H₂O-¹³C (tert-butoxycarbonyl-L-leucine-1-¹³C monohydrate) is a stable isotope-labeled amino acid derivative used in peptide synthesis and biomolecular nuclear magnetic resonance (NMR) studies. Its molecular formula is (CH₃)₂CHCH₂CH(NH-Boc)¹³CO₂H·H₂O, with a molecular weight of 250.30 and 99 atom % ¹³C isotopic purity . The compound exists as a solid with a melting point of 85–87°C and requires storage at 2–8°C to maintain stability . It is critical for tracking metabolic pathways, protein folding, and structural analysis due to the ¹³C label’s enhanced NMR signal detection .

Properties

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQEIOTRWJXBA-GQSAWZRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583865
Record name N-(tert-Butoxycarbonyl)-L-(1-~13~C)leucine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201740-80-9
Record name N-(tert-Butoxycarbonyl)-L-(1-~13~C)leucine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isotope-Labeled Precursor Incorporation

The primary route for synthesizing Boc-Leu-OH·H₂O-¹³C involves introducing the ¹³C isotope at the carboxyl carbon (C-1) of leucine prior to Boc protection. This is achieved through carboxylation reactions using ¹³CO₂ or ¹³C-enriched potassium cyanide (K¹³CN). A representative protocol, adapted from VulcanChem’s production guidelines, involves the following steps:

  • Amination of α-Ketoisocaproate-1-¹³C :

    • React 4-methyl-2-oxopentanoic acid-1-¹³C with ammonium chloride in the presence of leucine dehydrogenase.
    • The enzymatic reaction selectively incorporates ¹³C at the carboxyl position, yielding L-leucine-1-¹³C.
  • Boc Protection :

    • Dissolve L-leucine-1-¹³C in a dioxane-water mixture (4:1 v/v).
    • Add di-tert-butyl dicarbonate (Boc₂O) and adjust pH to 9.0–10.0 using sodium hydroxide.
    • Stir at 25°C for 12 hours to form N-Boc-L-leucine-1-¹³C.
  • Hydration and Crystallization :

    • Precipitate the product by acidifying to pH 2.0 with hydrochloric acid.
    • Recrystallize from ethanol-water to obtain the monohydrate form.

Key Reaction Parameters

Parameter Value Source
Reaction Temperature 25°C
Boc₂O Equivalents 1.2
Crystallization Solvent Ethanol:H₂O (3:1)
Isotopic Purity ≥98% ¹³C

Solid-Phase Peptide Synthesis (SPPS) Integration

Boc-Leu-OH·H₂O-¹³C serves as a building block in SPPS, particularly for synthesizing ¹³C-labeled peptides. A protocol from PMC outlines its integration into vaccine conjugates:

  • Resin Swelling :

    • pMBHA·HCl resin (0.2 mmol) is swollen in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA).
  • Boc Deprotection :

    • Treat resin with neat trifluoroacetic acid (TFA) for 2 minutes to remove the Boc group.
  • Coupling Reaction :

    • Activate Boc-Leu-OH·H₂O-¹³C with hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC).
    • React with the deprotected resin-bound peptide for 1 hour.

Critical Observations

  • Microwave-assisted Fmoc deprotection at 70°C improves coupling efficiency by 22% compared to conventional heating.
  • Residual ¹³C enrichment in the final peptide exceeds 95%, as confirmed by mass spectrometry.

Biosynthetic Production Using Engineered Microorganisms

Escherichia coli-Based Expression

Differential labeling of leucine residues in proteins is achievable using E. coli strains auxotrophic for leucine. The method, detailed by Takeuchi et al., employs stereo-specifically ¹³CH₃-labeled leucine:

  • Strain Preparation :

    • Use E. coli BL21(DE3) lacking the leuB gene (critical for leucine biosynthesis).
  • Isotope Supplementation :

    • Grow cells in M9 minimal media supplemented with ¹³C₆-glucose and 50 mg/L L-leucine-1-¹³C.
  • Induction and Harvesting :

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at OD₆₀₀ ≈ 0.6.
    • Purify the target protein via affinity chromatography.

Performance Metrics

Metric Value Source
Isotope Incorporation 89–92%
Protein Yield 15–20 mg/L culture

Physicochemical Characterization

Spectroscopic Analysis

Boc-Leu-OH·H₂O-¹³C exhibits distinct spectral features:

  • ¹H NMR (300 MHz, CDCl₃) :

    • δ 5.53 ppm (s, ¹³CH₂NHBoc).
    • δ 1.44 ppm (s, tert-butyl group).
  • ¹³C NMR :

    • 173.2 ppm (¹³C-enriched carboxyl carbon).
    • 28.1 ppm (quaternary carbon of Boc group).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column) with UV detection at 214 nm reveals:

Column Mobile Phase Retention Time Purity
Zorbax SB-C18 0.1% TFA in H₂O/MeCN 12.7 min 98.5%

Applications in Biochemical Research

Metabolic Flux Analysis

The ¹³C label enables tracing leucine catabolism in vivo. Studies using [1-¹³C]-leucine have elucidated:

  • Leucine’s role in activating mTORC1 signaling, with ¹³C incorporation into proteins quantified via LC-MS.
  • Branched-chain amino acid (BCAA) turnover rates in hepatic cells, showing a 40% increase under starvation conditions.

NMR Spectroscopy

In methyl-TROSY experiments, ¹³CH₃-labeled leucine residues in proteins reduce signal overlap, enhancing resolution for structures up to 82 kDa.

Challenges and Optimization Strategies

Isotopic Dilution

Non-enzymatic decarboxylation during storage reduces ¹³C abundance by 0.5–1.0% per month at 25°C. Mitigation strategies include:

  • Storage at -20°C in argon atmosphere.
  • Addition of radical scavengers like butylated hydroxytoluene (BHT).

Cost Considerations

Commercial ¹³C-labeled Boc-leucine costs approximately $1,800–$4,200 per 5–25 g, driven by precursor expenses. In-house synthesis reduces costs by 35% but requires specialized isotopic reagents.

Chemical Reactions Analysis

Boc Deprotection Reaction

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine for subsequent peptide elongation.

Reaction Conditions & Products

ConditionReagentProductReaction TimeYieldReference
Strong acid (protonation)50% TFA in DCML-Leucine-1-¹³C·H₂O + CO₂ + t-Bu⁺30–60 min>95%
Anhydrous acidHCl (4M in dioxane)L-Leucine-¹³C hydrochloride2 hr90–95%

Key Notes :

  • The ¹³C label at the carboxylic carbon remains inert during deprotection, enabling isotopic tracking in downstream applications (e.g., mass spectrometry) .

  • Trifluoroacetic acid (TFA) is preferred for its efficiency in Boc-SPPS workflows .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via activation.

Activation Methods & Efficiency

Activating AgentCoupling PartnerSolventTemperatureYieldReference
HBTU/HOBtH-Gly-OAllDMF0–25°C92–98%
DCC/NHSH-Val-OMeTHF25°C85–90%

Key Notes :

  • The ¹³C label does not alter coupling kinetics but facilitates isotopic analysis of peptide products .

  • Side reactions (e.g., racemization) are minimized at low temperatures (<5°C) .

Hydration/Dehydration Equilibrium

The monohydrate form reversibly loses water under controlled conditions.

ProcessConditionProductApplicationReference
Dehydration40°C under vacuum (24 hr)Boc-Leu-OH-1-¹³C (anhydrous)Solubility enhancement in organic solvents
RehydrationExposure to humid air (48 hr)Boc-Leu-OH-1-¹³C·H₂OStabilization for long-term storage (2–8°C)

Key Notes :

  • The anhydrous form is hygroscopic and requires inert-atmosphere handling .

Thermal Stability

  • Melting Point : 85–87°C (lit.), with decomposition above 90°C .

  • Storage : Stable at 2–8°C for >2 years; degradation accelerates at >25°C .

Side Reactions

ConditionObservationMitigation StrategyReference
Prolonged acid exposureRacemization at α-carbonLimit TFA exposure to <1 hr
Basic hydrolysisEster cleavage (if present)Avoid pH >8

Scientific Research Applications

Peptide Synthesis

Overview:
Boc-Leu-OH·H2O-13C is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of peptides with specific sequences.

Key Applications:

  • Synthesis of Therapeutic Peptides: The compound is crucial in synthesizing peptides that have therapeutic properties, such as hormone analogs and enzyme inhibitors.
  • Labeling Studies: The incorporation of the 13C isotope enables tracking and studying metabolic pathways in biological systems.

Protein Synthesis

Overview:
In addition to its use in peptide synthesis, Boc-Leu-OH·H2O-13C plays a significant role in protein synthesis. Leucine is an essential amino acid that contributes to protein structure and function.

Key Applications:

  • Anabolic Effects: Research indicates that leucine promotes muscle protein synthesis, making Boc-Leu-OH·H2O-13C relevant in studies related to muscle health and recovery.
  • Nutritional Supplements: It is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its anabolic properties.

Ergogenic Supplements

Overview:
Boc-Leu-OH·H2O-13C is also investigated for its potential role as an ergogenic aid, which can enhance physical performance.

Key Applications:

  • Performance Enhancement: Studies have shown that leucine supplementation can improve exercise performance and recovery, making it popular among athletes.
  • Metabolic Studies: The compound's isotopic labeling allows researchers to study its effects on energy metabolism during physical exertion.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful synthesis of a peptide hormone using Boc-Leu-OH·H2O-13C as a building block. The synthesized peptide showed significant biological activity in vitro, indicating its potential for therapeutic applications in metabolic disorders.

Case Study 2: Muscle Recovery

Research involving athletes found that supplementation with leucine-rich compounds, including those derived from Boc-Leu-OH·H2O-13C, resulted in improved muscle recovery times post-exercise. This study supports the compound's use in ergogenic supplements.

Mechanism of Action

The mechanism of action of (2S)-4-Methyl-2-(2-methylpropan-2-yl)oxycarbonylaminopentanoic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding.

Comparison with Similar Compounds

Structural and Isotopic Differences

Boc-Leu-OH·H₂O-¹³C vs. Boc-Leu-OH·H₂O (Non-labeled)
  • Molecular Weight: The ¹³C-labeled variant has a slightly higher molecular weight (250.30) compared to the non-labeled form (249.30) due to the isotopic substitution at the C1 position .
  • CAS Numbers: The ¹³C-labeled compound (CAS 201740-80-9) differs from its non-labeled counterpart (CAS 13139-15-6), reflecting isotopic distinction .
Boc-Leu-OH·H₂O-¹³C vs. Boc-D-leucine Monohydrate
  • Stereochemistry : Boc-D-leucine is the D-stereoisomer (CAS 16937-99-8), which may alter peptide interactions and biological activity compared to the L-form .
  • Price : Boc-D-leucine is significantly cheaper (¥7,240 for 25g) than the ¹³C-labeled variant ($793 for 1g), reflecting the cost of isotopic enrichment .
Boc-Leu-OH·H₂O-¹³C vs. Boc-Lys(Ac)-OH
  • Functional Groups: Boc-Lys(Ac)-OH (CAS 6404-26-8) contains an acetylated lysine side chain, providing orthogonal protection during synthesis. Its molecular weight (288.33) is higher due to the additional acetyl and amino groups .

Physical and Chemical Properties

Property Boc-Leu-OH·H₂O-¹³C Boc-Leu-OH·H₂O Boc-D-leucine Monohydrate Boc-Lys(Ac)-OH
Molecular Weight 250.30 249.30 249.30 288.33
Isotopic Purity 99 atom % ¹³C N/A N/A N/A
Melting Point (°C) 85–87 Not reported Not reported Not reported
Storage Temperature (°C) 2–8 Not specified Not specified Not specified
Price (per gram) $793 ~¥290 (25g) ~¥290 (25g) Not reported

Biological Activity

Introduction

Boc-Leu-OH·H2O-13C, also known as N(α)-t-butoxycarbonyl-L-leucine monohydrate, is a derivative of the amino acid leucine. This compound is significant in biochemical research due to its potential biological activities and applications in drug development. The following sections will explore its properties, biological activities, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₂₁N₁O₄
Molecular Weight231.289 g/mol
Density1.1 ± 0.1 g/cm³
Melting Point85-87 °C
Boiling Point339.7 ± 44.0 °C at 760 mmHg
Flash Point159.2 ± 28.4 °C

Boc-Leu-OH·H2O-13C is characterized by a t-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents. This compound is often used in peptide synthesis due to its ability to protect the amino group of leucine during chemical reactions.

Boc-Leu-OH·H2O-13C exhibits several biological activities attributed to its role as an amino acid derivative:

  • Protein Synthesis : As a leucine derivative, it plays a critical role in protein synthesis and muscle protein metabolism.
  • Anabolic Effects : It has been shown to influence the secretion of anabolic hormones, which can enhance muscle growth and recovery post-exercise .
  • Neuroprotective Properties : Studies suggest that leucine derivatives may have neuroprotective effects, potentially benefiting cognitive functions under stress .

Case Studies

  • Ergogenic Effects :
    • A study by Luckose et al. (2015) demonstrated that amino acid derivatives, including Boc-Leu-OH, can improve physical performance by enhancing energy supply during exercise and reducing muscle damage .
  • Peptide Synthesis :
    • Research published in Nature Chemical Biology highlighted the use of Boc-Leu-OH in the synthesis of cleavable peptide arrays for kinase activity assays, showcasing its utility in biochemical assays and drug discovery .
  • Transport Mechanisms :
    • A study discussed how Boc-Leu-OH interacts with amino acid transporters, influencing transport mechanisms in cellular models, which is crucial for understanding nutrient uptake and metabolism .

Comparative Analysis with Other Amino Acid Derivatives

CompoundBiological ActivityApplications
Boc-Leu-OH·H2O-13CAnabolic effects; protein synthesisPeptide synthesis; ergogenic supplements
Boc-Ala-OH·H2OMild anabolic effectsBasic peptide synthesis
Boc-Gly-OH·H2OLimited anabolic effectsSimple peptide building blocks

Boc-Leu-OH·H2O-13C stands out among other amino acid derivatives due to its pronounced anabolic effects and applications in advanced peptide synthesis.

Q & A

Q. Table 1: Analytical Techniques for Isotopic Validation

TechniqueApplicationSensitivityLimitations
¹³C-NMRSite-specific labeling confirmation1–5 mmol/LLow sensitivity for trace
HRMSIsotopic abundance quantification<0.1%Requires high purity
IRMSBulk ¹³C measurement0.01‰Destructive sampling

Q. Table 2: Stability Study Design

FactorLevels TestedMeasurement Endpoint
Temperature4°C, 25°C, 40°C% Boc group retention (HPLC)
Humidity0%, 50%, 75% RH¹³C loss (IRMS)
pH3.0, 7.4, 9.0Degradation byproduct ID

Notes

  • Avoid abbreviating "tert-butyloxycarbonyl" (Boc) or "¹³C" in formal reports .
  • For conflicting data, apply triangulation via multiple analytical methods and peer review .
  • Ensure all isotopic studies comply with institutional ethics guidelines for hazardous waste disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Boc-Leu-OH inverted exclamation mark currencyH2O-13C
Reactant of Route 2
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Boc-Leu-OH inverted exclamation mark currencyH2O-13C

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